molecular formula C2H8N2O6 B3267837 hydroxyazanium;oxalate CAS No. 4682-08-0

hydroxyazanium;oxalate

Cat. No.: B3267837
CAS No.: 4682-08-0
M. Wt: 156.1 g/mol
InChI Key: YIVSWULVVGTVFT-UHFFFAOYSA-L
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Description

Hydroxyazanium;oxalate, also known as hydroxylammonium oxalate, is a chemical compound with the molecular formula C2H5NO5. It is a salt formed from the reaction of hydroxylamine and oxalic acid. This compound is of interest due to its various applications in chemical synthesis and industrial processes.

Preparation Methods

Hydroxyazanium;oxalate can be synthesized through the reaction of hydroxylamine with oxalic acid. The reaction typically involves mixing an aqueous solution of hydroxylamine with oxalic acid under controlled conditions. The resulting product is then crystallized to obtain pure this compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Hydroxyazanium;oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrous oxide and other nitrogen oxides.

    Reduction: It can be reduced to form hydroxylamine and oxalic acid.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Hydroxyazanium;oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of hydroxyazanium;oxalate involves its ability to donate hydroxylamine groups in chemical reactions. These groups can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Hydroxyazanium;oxalate can be compared with other similar compounds, such as:

Properties

IUPAC Name

hydroxyazanium;oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H4NO/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*2H,1H3/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVSWULVVGTVFT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[NH3+]O.[NH3+]O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196950
Record name Hydroxylammonium oxalate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4682-08-0
Record name Hydroxylammonium oxalate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylammonium oxalate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylammonium oxalate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hydroxylamine in methanol (680 mL) as in Example 27 was used (pH 11.8). Conc. H2SO4 was slowly added to adjust the pH to 8.0 and the thin white precipitat formed was filtered off and the clear filtrate placed in a 1 liter Erlenmeyer flask. A magnetic stirring bar was introduced and the flask was placed in an ice-water bath. Oxalic acid (45 g; 0.5 mol) dissolved in methanol (100 mL) was slowly added with cooling and stirring. A thick white slurry was produced and this was filtered and the crude white solid (84.8 g) was collected. A portion (25 g) of this solid was recrystallized from hot water to produce white crystalline hydroxylammonium oxalate (M.P. 192° C. with decomposition). Yield 94.6%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hydroxyazanium;oxalate
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hydroxyazanium;oxalate
Reactant of Route 3
hydroxyazanium;oxalate
Reactant of Route 4
hydroxyazanium;oxalate

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